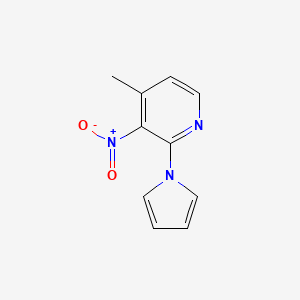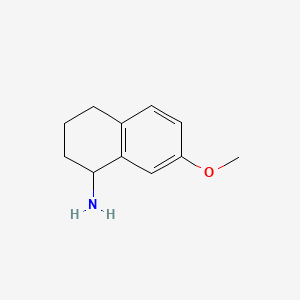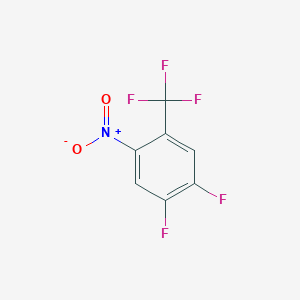
4-Methyl-3-nitro-2-(1H-pyrrol-1-yl)pyridine
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Several studies have focused on the synthesis and characterization of derivatives and related compounds, showcasing the compound's utility in creating a wide array of organic molecules with potential biological and industrial applications. For instance, a research paper by Żmigrodzka et al. (2022) explores the synthesis of pyrrolidines, which are crucial in medicine and industry, through [3+2] cycloaddition reactions, emphasizing the polar nature of these reactions and their execution under mild conditions (Żmigrodzka et al., 2022). Another study by Hadiyal et al. (2020) details a microwave-assisted synthesis of polysubstituted 4H-Pyran derivatives, demonstrating an efficient one-pot procedure that leads to compounds with notable anticancer activity (Hadiyal et al., 2020).
Molecular Structures and Complexation
Research on molecular structures and the complexation capabilities of derivatives of 4-Methyl-3-nitro-2-(1H-pyrrol-1-yl)pyridine reveals their potential in material science, especially in the development of nonlinear optical materials. The work by Hierle et al. (1984) on Methyl-3-nitro-4-pyridine-1-oxide (POM) highlights the growth of organic molecular crystals for nonlinear optics, showing the engineered structure of POM for enhancing molecular susceptibility (Hierle et al., 1984).
Applications in Organic Synthesis and Catalysis
The role of this compound and its derivatives in organic synthesis and catalysis is evident in studies demonstrating their use as intermediates in the synthesis of complex organic frameworks. Sigacheva et al. (2012) describe the electrochemical azolation of N-substituted pyrroles, presenting a novel case in S_NH(An) reactions, which signifies the compound's reactivity and potential in facilitating diverse organic transformations (Sigacheva et al., 2012).
Direcciones Futuras
The future directions for research on “4-Methyl-3-nitro-2-(1H-pyrrol-1-yl)pyridine” and related compounds could involve further exploration of their synthesis, characterization, and potential applications. Given the wide range of biological activities exhibited by pyrrole-containing compounds , there may be potential for the development of new drugs or therapeutic agents.
Mecanismo De Acción
Target of Action
Compounds containing a pyrrole moiety, such as imidazole, have been known to exhibit a broad range of biological activities . They interact with various targets, including enzymes and receptors, contributing to their diverse pharmacological effects .
Mode of Action
Compounds with similar structures have been reported to interact with their targets, leading to changes in cellular processes . The nitro group in the compound could potentially undergo reduction, leading to the formation of reactive species that could interact with cellular targets .
Biochemical Pathways
Similar compounds have been reported to influence various biochemical pathways, leading to diverse downstream effects .
Result of Action
Compounds with similar structures have been reported to exhibit various biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially affect the action of similar compounds .
Análisis Bioquímico
Biochemical Properties
4-Methyl-3-nitro-2-(1H-pyrrol-1-yl)pyridine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, the compound has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances . The nature of these interactions often involves the binding of the compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity.
Cellular Effects
The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is essential for cell proliferation and differentiation . Additionally, it can alter gene expression by interacting with transcription factors, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, the compound can inhibit the activity of certain kinases by binding to their ATP-binding sites . This inhibition can result in the downregulation of downstream signaling pathways, ultimately affecting cellular functions such as proliferation and survival .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to the compound can result in sustained changes in cellular functions, such as altered gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at higher doses, it can exhibit significant biological activity. For example, high doses of the compound have been associated with toxic effects, such as liver damage and oxidative stress . These adverse effects highlight the importance of determining the appropriate dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . The compound can undergo various metabolic transformations, including reduction, oxidation, and conjugation reactions . These metabolic processes can influence the compound’s biological activity and its effects on metabolic flux and metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes by passive diffusion or active transport mechanisms . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation . These interactions can affect the compound’s biological activity and its overall distribution within the organism .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism . The precise localization of the compound can determine its specific biological effects and its role in cellular processes .
Propiedades
IUPAC Name |
4-methyl-3-nitro-2-pyrrol-1-ylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c1-8-4-5-11-10(9(8)13(14)15)12-6-2-3-7-12/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSJDEUJISIOWPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1)N2C=CC=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80557603 | |
| Record name | 4-Methyl-3-nitro-2-(1H-pyrrol-1-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80557603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120494-05-5 | |
| Record name | 4-Methyl-3-nitro-2-(1H-pyrrol-1-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80557603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(R)-4-Ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione](/img/structure/B1315706.png)









![1-Thia-4-azaspiro[4.5]decane hydrochloride](/img/structure/B1315734.png)

![N2-[2-(Dimethylamino)ethyl]-2,3-pyridinediamine](/img/structure/B1315738.png)
![Ethyl benzo[d]isoxazole-3-carboxylate](/img/structure/B1315741.png)
